Ethyl 2,3-dibromopropionate
Overview
Description
Ethyl 2,3-dibromopropionate, also known as 2,3-dibromopropionic acid ethyl ester, is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol . This compound is characterized by the presence of two bromine atoms attached to the second and third carbon atoms of the propionate chain, making it a dibromo derivative of ethyl propionate.
Mechanism of Action
Target of Action
Ethyl 2,3-dibromopropionate is primarily used as a pharmaceutical intermediate . It is also a building block that has been used as a catalyst for the polymerization of ethyl acrylate . .
Biochemical Pathways
As a catalyst in the polymerization of ethyl acrylate, it likely plays a role in the formation of poly(ethyl acrylate) chains .
Result of Action
As a catalyst in the polymerization of ethyl acrylate, it likely contributes to the formation of poly(ethyl acrylate) chains .
Action Environment
It is known that the compound should be stored below +30°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dibromopropionate can be synthesized through the bromination of ethyl acrylate. The reaction typically involves the addition of bromine (Br2) to ethyl acrylate in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form ethyl acrylate or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used, and the reactions are conducted at high temperatures.
Major Products:
Scientific Research Applications
Ethyl 2,3-dibromopropionate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 2,3-dibromopropionate can be compared with other dibromo derivatives of carboxylic acid esters, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,3-dibromobutyrate: Similar in structure but with an additional carbon atom in the chain.
Ethyl 2,3-dibromo-3-phenylpropionate: Similar in structure but with a phenyl group attached to the third carbon atom.
Uniqueness: this compound is unique due to its specific reactivity and the presence of two bromine atoms on adjacent carbon atoms. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
ethyl 2,3-dibromopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENICUBCLXKLJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871038 | |
Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-13-3 | |
Record name | Ethyl 2,3-dibromopropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2,3-dibromopropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3-dibromopropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dibromopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 2,3-DIBROMOPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XYS8QB3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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